Everninomycin

Description

Properties

CAS No. |

53024-98-9 |

|---|---|

Molecular Formula |

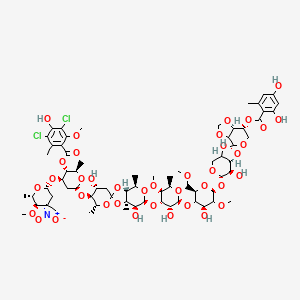

C70H97Cl2NO38 |

Molecular Weight |

1631.4 g/mol |

IUPAC Name |

[(2R,3R,4R,6S)-6-[(2'R,3'S,3aR,4R,4'R,6S,7S,7aR)-6-[(2S,3R,4S,5S,6R)-2-[(2R,4S,6S)-6-[(3aR,3'aS,4R,6'S,7R,7'R,7aS,7'aS)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7'-hydroxyspiro[3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-4,2'-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6'-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4',7-dihydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-[(2R,4S,5R,6S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate |

InChI |

InChI=1S/C70H97Cl2NO38/c1-24-15-31(74)16-32(75)40(24)61(82)100-36-22-94-70(60-53(36)92-23-93-60)108-37-21-91-63(46(79)52(37)109-70)106-65-56(89-13)45(78)51(35(101-65)20-86-10)104-64-47(80)55(50(87-11)27(4)97-64)105-66-57(81)68(9)59(30(7)98-66)110-69(111-68)18-33(76)48(28(5)107-69)102-38-17-34(99-39-19-67(8,73(84)85)58(90-14)29(6)96-39)49(26(3)95-38)103-62(83)41-25(2)42(71)44(77)43(72)54(41)88-12/h15-16,26-30,33-39,45-53,55-60,63-66,74-81H,17-23H2,1-14H3/t26-,27-,28-,29+,30-,33-,34-,35-,36-,37+,38+,39-,45+,46-,47-,48-,49-,50+,51?,52-,53+,55+,56?,57-,58+,59-,60-,63+,64+,65+,66+,67+,68-,69?,70-/m1/s1 |

InChI Key |

UPADRKHAIMTUCC-JBNGTWNESA-N |

SMILES |

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](OC3(C[C@H]2O)O[C@@H]4[C@H](O[C@H]([C@H]([C@]4(O3)C)O)O[C@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)OC6[C@H](O[C@H](C([C@H]6O)OC)O[C@H]7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@H](CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)O[C@@H]1C[C@]([C@H]([C@@H](O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |

Synonyms |

evernimicin everninomicin everninomycin SCH 27899 SCH-27899 Ziracin |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Everninomycin has demonstrated broad-spectrum antimicrobial activity, particularly against multidrug-resistant strains of Gram-positive bacteria. Notable findings include:

- In vitro Efficacy : this compound exhibits strong activity against various pathogens including Streptococcus pneumoniae, methicillin-resistant Staphylococcus aureus (MRSA), and enterococci. In a multicenter study, it showed minimum inhibitory concentrations (MIC90) ranging from 0.047 mg/L against S. pneumoniae to 1.0 mg/L against MRSA and enterococci, outperforming several established antibiotics such as vancomycin and quinupristin/dalfopristin .

- Mechanism of Action : The antibiotic targets the 50S ribosomal subunit, inhibiting protein synthesis in bacteria. This mechanism is crucial for its effectiveness against resistant strains .

Clinical Applications

This compound was initially developed for clinical use but faced challenges during Phase III trials due to pharmacological complications. Despite this setback, its potential applications continue to be explored:

- Treatment of Resistant Infections : Given its efficacy against resistant strains, this compound could be considered for treating severe infections caused by multidrug-resistant organisms, especially in cases where conventional therapies fail .

- Research into Derivatives : Ongoing studies aim to develop this compound analogs through genetic modifications in its producing organism, Micromonospora carbonacea. This approach seeks to enhance its antibacterial properties and reduce side effects .

Research Developments

Recent research has focused on understanding the biosynthesis and structural characteristics of this compound:

- Biosynthetic Pathways : Investigations into the natural biosynthetic pathways have revealed insights into the enzymatic processes involved in this compound production. These studies aim to utilize enzymes from the biosynthetic pathway for rational design and synthesis of new analogs .

- Structural Studies : The crystal structure of enzymes involved in this compound biosynthesis has been characterized, providing a foundation for future modifications that may enhance its therapeutic potential .

Comparative Studies

A comprehensive comparison of this compound with other antibiotics highlights its unique advantages:

| Antibiotic | MIC90 (mg/L) | Target Bacteria |

|---|---|---|

| This compound | 1.0 | MRSA, Enterococci |

| Vancomycin | 3.0 | MRSA |

| Quinupristin/Dalfopristin | 1.5 | MRSA |

| Chloramphenicol | Varies | Various Gram-positive organisms |

This table illustrates that this compound maintains lower MIC values compared to other established antibiotics, indicating superior efficacy against resistant strains.

Chemical Reactions Analysis

Biosynthetic Pathways and Enzymatic Reactions

Recent studies revealed novel enzymatic transformations in everninomicin D (EVD) biosynthesis:

Table 1: Key Enzymatic Reactions

-

EvdS6 mechanism : This NAD⁺-dependent enzyme converts UDP-glucuronic acid into a 1:1 mixture of oxidized (C4-keto) and reduced (C4-OH) pentoses through a dual decarboxylase-reductase activity .

-

ORF36 oxidation : Molecular oxygen incorporation studies (¹⁸O₂ labeling) confirmed a monooxygenase mechanism for amino sugar oxidation .

Table 2: Notable Chemical Modifications

Key findings:

-

Nitro group reactivity : The tertiary nitro group undergoes selective reduction to hydroxylamine (-NHOH) and amine (-NH₂) derivatives while preserving antibiotic activity .

-

Orthoester stability : Spirocyclic orthoesters resist hydrolysis at physiological pH but cleave under strong acidic conditions (pH < 2) .

Structural Analysis and Degradation Studies

Advanced analytical techniques have elucidated degradation pathways:

Table 3: Acid Hydrolysis Products of Everninomicin D

Critical observations:

Preparation Methods

Disaccharide Core Construction

The 1→1'-linked disaccharide was synthesized using a tin acetal-mediated glycosidation strategy. A β-D-olivosyl donor reacted with a α-L-evernitrose acceptor under BF₃·OEt₂ catalysis, achieving >90% stereoselectivity. Protecting group manipulation involved sequential silylation and benzoylation to maintain regiochemical control during subsequent orthoester formation.

Orthoester Formation via Selenium Intermediates

Critical to the synthesis was the development of 1,2-phenylseleno migrations for orthoester construction. Treatment of intermediate 2 with PhSeCl generated a seleniranium ion that underwent-sigmatropic rearrangement, yielding the characteristic orthoester motif with 78% efficiency. This methodology enabled installation of both the C3 and C5 orthoesters in a stereocontrolled manner.

Final Assembly and Challenges

Coupling of the dichloroisoeverninic acid aglycone to the fully protected oligosaccharide required precise activation using NIS/AgOTf. The final deprotection sequence employed HF·pyridine for silyl ether cleavage followed by hydrogenolysis over Pd/C, delivering Ziracin in 0.8% overall yield. Key challenges included minimizing β-elimination during glycosidations and preventing orthoester migration under acidic conditions.

Component Synthesis: 2-O-Methyl-L-lyxose

As a key structural component of everninomicins B and D, 2-O-methyl-L-lyxose synthesis exemplifies the challenges in preparing rare deoxy sugars.

Oxidative Degradation Strategy

Starting from 3-O-methyl-L-talose, manganese dioxide oxidation in aqueous acetic acid selectively degraded the C4–C5 bond, yielding 2-O-methyl-L-lyxose with 62% efficiency. The reaction proceeded via initial formation of a 4-keto intermediate followed by retro-aldol cleavage.

Configuration Inversion at C4

A benzoate-exchange strategy enabled inversion of the C4 configuration in 1,2-O-isopropylidene-3-O-methyl-α-D-allofuranose. Treatment with PhCOCl in pyridine followed by SN2 displacement with CsOAc generated the L-talose precursor necessary for subsequent degradation.

Native Biosynthesis in Micromonospora Species

The native biosynthetic pathway in Micromonospora carbonacea involves a 35-gene cluster spanning 85 kb, encoding glycosyltransferases, oxygenases, and unique orthoester-forming enzymes.

Glycosyltransferase Cascade

Four dedicated glycosyltransferases (EvoGT1–4) assemble the oligosaccharide backbone:

Orthoester Formation Enzymology

The flavin-dependent monooxygenase EvdO1 catalyzes orthoester formation through a proposed mechanism:

-

C–H hydroxylation at C2 of evermicose

-

Hemiacetal intermediate formation

Gene knockout studies confirmed EvdO1's indispensability – Δ evdO1 mutants produced only non-orthoester-containing analogs.

Engineered Overproduction Strategies

Recent metabolic engineering efforts have significantly improved this compound titers in Micromonospora sp. SCSIO 07395.

BGC Duplication

Chromosomal integration of an additional BGC copy increased EVN M production from trace amounts to 98.6 mg/L. Key steps included:

-

λ-Red recombination for targeted insertion

-

Constitutive expression of pathway-specific regulators evnR1/R2

-

Optimization of precursor supply through glnA overexpression

Fermentation Optimization

A two-stage fermentation protocol enhanced yields:

| Parameter | Seed Stage (5 days) | Production Stage (7 days) |

|---|---|---|

| Temperature | 35°C | 30°C |

| Medium | 2997 Germination | Apramycin-free Production |

| Resin Adsorption | None | HP-20 (100 mL/L) |

| Oxygen Transfer | 0.3 vvm | 0.5 vvm |

This approach reduced feedback inhibition and enabled continuous product removal via resin adsorption.

Comparative Analysis of Preparation Methods

Q & A

Q. How should researchers handle missing data in this compound clinical trial datasets?

- Methodological Answer: Apply multiple imputation (e.g., MICE algorithm) for continuous variables (e.g., serum concentrations) after testing for missing-at-random assumptions. For sensitivity analysis, compare complete-case vs. imputed results. Transparently report missing data rates in publications .

Q. What frameworks assess the clinical relevance of this compound’s in vitro resistance data?

- Methodological Answer: Use the ECOFF (Epidemiological Cutoff) value to distinguish wild-type vs. resistant populations. Correlate MIC shifts with mutation frequencies (via fluctuation tests) and pharmacodynamic targets (e.g., AUC/MIC ratios). Validate with hollow-fiber infection models simulating human dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.